2-Nitro-1-(oxan-2-yl)-1H-imidazole
Description
2-Nitro-1-(oxan-2-yl)-1H-imidazole is a nitroimidazole derivative characterized by a nitro group (-NO₂) at position 2 of the imidazole ring and an oxan-2-yl (tetrahydropyran-2-yl) substituent at position 1. Nitroimidazoles are renowned for their redox-active nitro group, which enables selective bioreduction under hypoxic conditions, making them valuable in medicinal chemistry for targeting anaerobic pathogens or hypoxic tumor microenvironments . The oxane ring likely enhances solubility in polar solvents compared to purely aromatic substituents, while the nitro group confers electron-deficient character, influencing reactivity and biological activity .
Properties
CAS No. |
88135-08-4 |
|---|---|
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-nitro-1-(oxan-2-yl)imidazole |
InChI |
InChI=1S/C8H11N3O3/c12-11(13)8-9-4-5-10(8)7-3-1-2-6-14-7/h4-5,7H,1-3,6H2 |
InChI Key |
XJKIBOPVLUIUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=CN=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and applications of 2-nitro-1-(oxan-2-yl)-1H-imidazole with analogous compounds:
*Calculated molecular weight (C₈H₁₁N₃O₃).
Key Observations:
- Substituent Position and Bioactivity : The position of the nitro group significantly impacts activity. For example, 4-nitro derivatives (e.g., ) are generally less active than 5-nitro isomers in antimicrobial contexts . The 2-nitro configuration in the target compound may enhance redox sensitivity, akin to EF5’s hypoxia-targeting mechanism .
- Functional Group Effects :
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